molecular formula C15H17Cl3N4O B2563500 (2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189439-69-7

(2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2563500
CAS No.: 1189439-69-7
M. Wt: 375.68
InChI Key: VTWSLUKJZGGGQZ-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: is a complex organic compound that features a dichlorophenyl group, a piperazine ring, and an imidazole moiety

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules and potential biological activity.

  • Medicine: : Investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .

Safety and Hazards

The compound is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P422, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes may include:

  • Nitration and Reduction: : The initial step often involves the nitration of the benzene ring to introduce nitro groups, which are then reduced to amino groups.

  • Formation of Piperazine Ring: : The piperazine ring can be synthesized through cyclization reactions involving diamines.

  • Imidazole Formation: : The imidazole ring is typically formed through cyclodehydration of diamines or by reacting amines with α-haloketones.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, large-scale distillation, and crystallization techniques to achieve high-purity product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can reduce nitro groups to amines or other functionalities.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the piperazine/imidazole moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).

  • Substitution: : Reagents like thionyl chloride (SOCl₂) for chlorination or sodium nitrite (NaNO₂) for diazotization.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of chlorinated or nitrated derivatives.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • CHIR99021: : An agonist of wingless/integrated (Wnt) signaling.

  • SB-216763: : A small molecule inhibitor of GSK-3.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of (2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)12-3-2-11(16)10-13(12)17;/h2-5,10H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSLUKJZGGGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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